10-Undecenyl-phosphonic Acid Benzyl Ethyl Diester
Description
Historical Context and Development
The development of 10-undecenyl-phosphonic acid benzyl ethyl diester (CAS 1246816-95-4) is rooted in advancements in organophosphorus chemistry during the late 20th and early 21st centuries. Phosphonic acid derivatives gained prominence due to their stability and versatility in industrial applications, particularly as corrosion inhibitors and surface-modifying agents. The compound’s synthesis leverages classical methods such as the Michaelis-Arbuzov reaction , where trialkyl phosphites react with alkyl halides to form phosphonates. Early research on undecenyl-phosphonic acids focused on optimizing self-assembled monolayers (SAMs) for metal coatings, with studies demonstrating their efficacy in reducing corrosion on steel and titanium alloys. The benzyl and ethyl ester modifications were introduced to enhance solubility and interfacial reactivity, enabling precise control over molecular packing in thin-film applications.
Classification and Nomenclature
This compound belongs to the organophosphonate class, characterized by a phosphorus atom bonded to carbon via a direct P–C bond. Its systematic IUPAC name is 2-[1-phenylpropan-2-yloxy(undec-10-enyl)phosphoryl]oxypropylbenzene , reflecting its undecenyl backbone and benzyl/ethyl ester substituents. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₄₃O₃P |
| Molecular Weight | 470.6 g/mol |
| CAS Registry Number | 1246816-95-4 |
| SMILES Notation | CC(CC1=CC=CC=C1)OP(=O)(CCCCCCCCCC=C)OC(C)CC2=CC=CC=C2 |
The compound’s structure features a 10-undecenyl chain (CH₂=CH-(CH₂)₉–) linked to a phosphonic acid core, with benzyl and ethyl groups esterifying the phosphonyl oxygen atoms.
Significance in Organophosphorus Chemistry
This compound exemplifies the utility of phosphonic acid derivatives in materials science. The undecenyl chain provides hydrophobicity and alignment capabilities in SAMs, while the benzyl/ethyl esters enhance thermal stability and adhesion to metallic substrates. Its reactivity is governed by the phosphoryl oxygen’s ability to coordinate with metal oxides, making it a candidate for anticorrosive coatings. Additionally, the terminal double bond in the undecenyl moiety allows for further functionalization via thiol-ene click chemistry or polymerization, expanding its applicability in polymer engineering.
Overview of Research Landscape
Recent studies have focused on optimizing SAM formation kinetics and durability. For example, atomic force microscopy (AFM) analyses revealed that undecenyl-phosphonic acid derivatives form nanoscale layers on steel surfaces with roughness values (Rₘₐₓ) reduced from 53.1 nm (bare metal) to 40.4 nm post-SAM deposition. Research also highlights scalable synthesis routes, such as the hydrophosphinylation-oxidation protocol, which achieves yields exceeding 80% for analogous phosphonic acids. Emerging applications include:
- Biomedical coatings : Functionalized SAMs for titanium implants.
- Organic electronics : Dielectric layers in thin-film transistors.
A comparative analysis of phosphonic acid SAMs is provided below:
| Substrate | SAM Thickness (nm) | Contact Angle (°) | Corrosion Inhibition Efficiency (%) |
|---|---|---|---|
| Carbon Steel | 2.1 ± 0.3 | 102.2 ± 0.5 | 72.4 |
| Titanium Alloy | 1.8 ± 0.2 | 98.5 ± 0.7 | 68.9 |
Data derived from electrochemical impedance spectroscopy (EIS) and water contact angle measurements.
Properties
IUPAC Name |
2-[1-phenylpropan-2-yloxy(undec-10-enyl)phosphoryl]oxypropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43O3P/c1-4-5-6-7-8-9-10-11-18-23-33(30,31-26(2)24-28-19-14-12-15-20-28)32-27(3)25-29-21-16-13-17-22-29/h4,12-17,19-22,26-27H,1,5-11,18,23-25H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFYACRBGVEBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)OP(=O)(CCCCCCCCCC=C)OC(C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Olefin coupling | Pd catalyst, 80°C, 12 h | 45% |
| Arbuzov reaction | P(OEt)3, 110°C, 24 h | 38% |
Selective Esterification Using Triethyl Orthoacetate
Selective mono- or diesterification of phosphonic acids is critical for synthesizing asymmetrical diesters like this compound. Triethyl orthoacetate (TEOA) has emerged as a versatile reagent for this purpose:
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Monoesterification :
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React 10-undecenyl-phosphonic acid with TEOA at 30°C for 24–48 h to form the monoethyl ester.
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Isolate the intermediate via distillation or chromatography.
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Diesterification :
This method offers excellent selectivity, with monoester yields exceeding 90% and diester yields up to 96% under optimized conditions.
Temperature-Dependent Selectivity:
| Temperature (°C) | Monoester Yield (%) | Diester Yield (%) |
|---|---|---|
| 30 | 92 | 5 |
| 90 | 1 | 96 |
Click Chemistry and Alkyne Functionalization
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides an alternative route for introducing the 10-undecenyl chain:
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Alkyne Synthesis :
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Phosphorylation :
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React the alkyne with phosphorus oxychloride (POCl3) and triethylamine to form the phosphonochloridate.
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Esterification :
This method leverages the modularity of click chemistry but requires careful purification to avoid triazole byproducts.
Challenges and Optimization Strategies
Purification Difficulties
Scalability
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Large-scale reactions (e.g., 36.8 mmol) often suffer from reduced yields due to exothermic side reactions. Cooling the reaction mixture to 0°C during phosphonochloridate formation mitigates this issue.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Arbuzov reaction | High functional group tolerance | Low yields without optimization | 1–38% |
| Orthoacetate route | Excellent selectivity, scalability | Requires anhydrous conditions | 76–96% |
| Click chemistry | Modular, mild conditions | Complex purification | 51–93% |
Chemical Reactions Analysis
10-Undecenyl-phosphonic Acid Benzyl Ethyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
10-Undecenyl-phosphonic Acid Benzyl Ethyl Diester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 10-Undecenyl-phosphonic Acid Benzyl Ethyl Diester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Properties of 10-Undecenyl-phosphonic Acid Benzyl Ethyl Diester and Analogues
*Inferred based on undecenyl (C₁₁H₂₁) chain and phosphonate diester (C₉H₁₀O₃P).
Key Research Findings
- Functional Group Impact: The benzylamino group in Diethyl [(benzylamino)(phenyl)methyl]phosphonate may confer bioactivity, contrasting with the non-polar undecylenyl chain in the target compound .
- Synthetic Routes : highlights alkylation and imine protection strategies for phosphonate diesters, suggesting possible synthetic pathways for the target compound .
Limitations and Gaps
- Direct data on the target compound’s solubility, stability, and toxicity are absent in the evidence, requiring extrapolation from structural analogues.
- Environmental or metabolic studies (e.g., degradation pathways akin to polyfluoroalkyl diesters in ) are unexplored.
Biological Activity
10-Undecenyl-phosphonic Acid Benzyl Ethyl Diester is a phosphonic acid derivative that has garnered attention for its diverse biological activities and potential applications in various fields including chemistry, biology, and medicine. This compound is synthesized through the reaction of 10-undecenyl alcohol with phosphonic acid derivatives, typically requiring specific catalysts and controlled conditions to yield the desired product .
- Molecular Formula : C29H43O3P
- CAS Number : 1246816-95-4
- Molecular Weight : 466.63 g/mol
- Structure : The compound features a long undecenyl chain, which contributes to its unique properties and interactions within biological systems.
The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. It can modulate their activity by binding to active sites or altering their conformation, influencing several biochemical pathways and cellular processes.
Applications in Research
- Enzyme Mechanisms : The compound has been utilized to study enzyme mechanisms, particularly in relation to phosphatases and proteases.
- Drug Delivery Systems : Its structural properties make it a candidate for developing drug delivery systems that can enhance the bioavailability of therapeutic agents.
- Material Science : It is employed in the synthesis of new materials and coatings, leveraging its unique chemical reactivity .
In Vitro Studies
Recent studies have highlighted the compound's potential anti-cancer properties. For instance, molecular docking studies indicated that it could inhibit breast cancer cell growth via interactions with estrogen receptors . This suggests a promising avenue for further research into its therapeutic applications.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 10-Undecenyl-phosphonic Acid | Lacks benzyl ethyl diester group | Limited reactivity compared to the diester form |
| Benzyl Ethyl Phosphonate | Lacks undecenyl group | Different binding properties |
| Ethyl Phosphonic Acid | Simpler structure | Varies significantly in chemical properties |
This table illustrates how the unique combination of functional groups in this compound confers distinct biological activities compared to its analogs.
Study 1: Enzyme Inhibition
In a study examining enzyme inhibition, this compound was tested against various proteases. The results indicated significant inhibitory effects, particularly on serine proteases, suggesting potential applications in therapeutic contexts where protease activity needs to be modulated .
Study 2: Cancer Cell Growth Inhibition
Another investigation focused on the compound's ability to inhibit the proliferation of breast cancer cells. Using in vitro assays, it was found that treatment with this compound led to a marked decrease in cell viability, supporting its role as a potential anti-cancer agent .
Q & A
Basic Properties and Characterization
Basic: What are the fundamental physicochemical properties of 10-Undecenyl-phosphonic Acid Benzyl Ethyl Diester? Answer: The compound has a molecular formula C20H33O3P , molecular weight 352.448 g/mol , and CAS number 1246816-95-4 . Key physical properties include a density of 1.0±0.1 g/cm³ , boiling point 449.1±24.0 °C , and flash point 238.7±43.2 °C . For structural confirmation, use <sup>1</sup>H/<sup>13</sup>C NMR to verify the benzyl and ethyl ester groups, and <sup>31</sup>P NMR to confirm the phosphonate moiety.
Advanced: How can spectroscopic methods resolve ambiguities in structural isomerism or purity? Answer:
- 2D NMR (COSY, HSQC) : Map coupling between the undecenyl chain protons and phosphorus.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 353.455) to rule out impurities.
- FT-IR : Identify characteristic P=O stretching (~1250 cm⁻¹) and ester C=O (~1720 cm⁻¹) bands .
Synthesis and Optimization
Basic: What is a standard synthetic route for this compound? Answer: A multi-step approach involves:
Allylation : React 10-undecenol with Eschenmoser’s salt to introduce allyl groups.
Phosphorylation : Treat with diethyl phosphite and trimethylaluminum to form the phosphonic ester.
Deprotection : Remove ethyl groups using TMSBr, followed by palladium-catalyzed allyl cleavage .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions? Answer: Use a 2<sup>3</sup> factorial design (e.g., temperature, molar ratio, catalyst loading) to model yield outcomes. For example, in analogous benzylation reactions, optimal conditions were identified at 130°C , 4:1 substrate ratio , and 5% catalyst loading , achieving >90% yield .
Analytical Method Development
Basic: Which chromatographic methods are suitable for purity analysis? Answer:
- Reverse-Phase HPLC : Use a C18 column with UV detection at 210–260 nm.
- GC-MS : Monitor thermal stability and confirm fragmentation patterns (e.g., loss of benzyl/ethyl groups) .
Advanced: How to validate a quantitative NMR (qNMR) method for impurity profiling? Answer:
- Internal Standard : Use maleic acid or 1,3,5-trimethoxybenzene.
- Linearity : Test across 80–120% of the target concentration (R² ≥ 0.995).
- Precision : Ensure ≤2% RSD for intraday/interday replicates .
Stability and Storage
Basic: What are recommended storage conditions? Answer: Store under argon at –20°C in amber glass vials to prevent hydrolysis of the phosphonate ester. Avoid prolonged exposure to moisture or light .
Advanced: How to assess hydrolytic stability under physiological conditions? Answer:
- Kinetic Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.
- Activation Energy : Calculate using Arrhenius plots to predict shelf-life .
Reactivity and Functionalization
Basic: Can the undecenyl chain undergo further chemical modifications? Answer: Yes, the terminal alkene is amenable to thiol-ene click chemistry or ozonolysis for conjugation or chain shortening .
Advanced: What mechanistic insights guide selective phosphorylation? Answer:
- DFT Calculations : Predict regioselectivity in phosphorylation steps.
- In Situ <sup>31</sup>P NMR : Track intermediate formation (e.g., phosphite intermediates) .
Biological Activity Profiling
Basic: What assays are recommended for initial antimicrobial screening? Answer:
- MIC Assays : Test against S. aureus and E. coli using broth microdilution.
- Time-Kill Curves : Evaluate bactericidal kinetics .
Advanced: How to design structure-activity relationship (SAR) studies? Answer:
- Analog Synthesis : Vary ester groups (e.g., methyl, propyl) and chain length.
- Molecular Docking : Screen against bacterial enoyl-ACP reductase .
Data Contradiction Analysis
Basic: How to address discrepancies in reported synthetic yields? Answer:
- Replicate Conditions : Ensure exact reagent purity (e.g., TMSBr activity).
- Byproduct Analysis : Use LC-MS to identify competing hydrolysis or side reactions .
Advanced: What statistical tools resolve batch-to-batch variability? Answer:
- ANOVA : Identify significant factors (e.g., stirring rate, solvent grade).
- Principal Component Analysis (PCA) : Correlate impurity profiles with yield .
Derivative Synthesis
Basic: How to synthesize prodrug derivatives? Answer:
- Ester Exchange : React with benzyl or polyethylene glycol alcohols under Mitsunobu conditions.
- Protecting Groups : Use TBDMS for selective hydroxyl protection .
Advanced: Can computational methods predict derivative bioavailability? Answer:
- QSAR Models : Corrogate logP and polar surface area with Caco-2 permeability data.
- MD Simulations : Assess membrane partitioning .
Safety and Handling Protocols
Basic: What PPE is required for handling? Answer:
- Gloves : Nitrile, resistant to phosphonates.
- Ventilation : Use fume hoods to avoid inhalation .
Advanced: How to assess chronic toxicity? Answer:
- Ames Test : Screen for mutagenicity.
- In Vivo Studies : Conduct OECD 407-compliant 28-day rodent trials .
Experimental Design for Scale-Up
Basic: What parameters are critical for gram-scale synthesis? Answer:
- Reagent Stoichiometry : Optimize to ≥1.2 equivalents for phosphorylation.
- Temperature Control : Use jacketed reactors to manage exothermic steps .
Advanced: How to implement Quality by Design (QbD) in process development? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
